N-Methyl-p-toluenesulfonamide
Overview
Description
N-Methyl-p-toluenesulfonamide is an organic compound with the molecular formula CH₃C₆H₄SO₂NHCH₃. It is a derivative of p-toluenesulfonamide, where the hydrogen atom on the nitrogen is replaced by a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-p-toluenesulfonamide can be synthesized through the reaction of p-toluenesulfonyl chloride with methylamine. The process involves the following steps:
- Dissolve p-toluenesulfonyl chloride in an appropriate solvent such as dichloromethane.
- Add methylamine to the solution while maintaining the temperature below 10°C to control the exothermic reaction.
- Stir the mixture for several hours until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a reactor with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-p-toluenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced compounds.
Scientific Research Applications
N-Methyl-p-toluenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other nitrogen-containing compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-p-toluenesulfonamide involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their activity. It can also participate in chemical reactions that modify the structure and function of biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
N-Methyl-p-toluenesulfonamide can be compared with other similar compounds such as:
p-Toluenesulfonamide: The parent compound where the hydrogen atom on the nitrogen is not replaced by a methyl group.
N-Ethyl-p-toluenesulfonamide: A similar compound where the hydrogen atom on the nitrogen is replaced by an ethyl group.
N-Butyl-p-toluenesulfonamide: Another derivative with a butyl group replacing the hydrogen atom on the nitrogen.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methyl group enhances its reactivity and makes it a valuable intermediate in various chemical reactions.
Properties
IUPAC Name |
N,4-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7-3-5-8(6-4-7)12(10,11)9-2/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLOGZRVYXAHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060938 | |
Record name | Benzenesulfonamide, N,4-dimethyl- | |
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Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Acros Organics MSDS] | |
Record name | N-Methyl-p-toluenesulfonamide | |
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Vapor Pressure |
0.000282 [mmHg] | |
Record name | N-Methyl-p-toluenesulfonamide | |
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CAS No. |
640-61-9 | |
Record name | N-Methyl-p-toluenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640-61-9 | |
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Record name | Benzenesulfonamide, N,4-dimethyl- | |
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Record name | N-Methyl-p-toluenesulfonamide | |
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Record name | N-Methyl-p-toluenesulfonamide | |
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Record name | Benzenesulfonamide, N,4-dimethyl- | |
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Record name | Benzenesulfonamide, N,4-dimethyl- | |
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Record name | N-methyltoluene-4-sulphonamide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While not a pharmaceutical itself, NMTS is widely used in laboratories as a precursor for generating diazomethane. [] Diazomethane is a valuable reagent in various chemical reactions, particularly in organic synthesis. []
A: Due to its transnitrosating activity and the carcinogenic nature of its reaction products, NMTS should be handled with extreme caution. [] Proper laboratory safety protocols, including appropriate personal protective equipment and ventilation, are essential.
A: Studies have investigated the impact of alcohols on the acid denitrosation of NMTS catalyzed by sodium dodecyl sulfate (SDS) or hydrogen dodecyl sulfate (HDS) micelles. [] Results showed that alcohols influence both micellar ionization and aggregation numbers, ultimately affecting the reaction kinetics. []
A: Yes, NMTS has been successfully employed as a nitrogen source in aminobromination reactions. Research has demonstrated its effectiveness in the synthesis of α-(N-Alkyl-N-p-toluenesulfonyl)-β-Bromo-Ketones via nickel acetate-catalyzed aminobromination of chalcones. [] This reaction demonstrates excellent regio- and stereoselectivity, highlighting the potential of NMTS as a reagent in organic synthesis. []
A: Yes, studies have explored catalyst-free aminobromination reactions employing NMTS as the nitrogen source. [, ] While specific details are limited in the provided abstracts, this research suggests the possibility of achieving aminobromination without the need for catalysts, potentially leading to more sustainable and cost-effective synthetic methodologies.
A: Researchers have successfully developed a continuous multistep synthesis of NMTS using microreaction technology (MRT). [] This approach begins with p-toluenesulfonyl chloride and proceeds through a series of optimized reactions. [] MRT offers advantages over traditional batch methods, particularly for reactions involving exothermic steps or hazardous reagents, as it allows for better control and safety. []
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